2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol
CAS No.: 131538-00-6
Cat. No.: VC21253374
Molecular Formula: C7H16S5
Molecular Weight: 260.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131538-00-6 |
|---|---|
| Molecular Formula | C7H16S5 |
| Molecular Weight | 260.5 g/mol |
| IUPAC Name | 2,3-bis(2-sulfanylethylsulfanyl)propane-1-thiol |
| Standard InChI | InChI=1S/C7H16S5/c8-1-3-11-6-7(5-10)12-4-2-9/h7-10H,1-6H2 |
| Standard InChI Key | CEUQYYYUSUCFKP-UHFFFAOYSA-N |
| SMILES | C(CSCC(CS)SCCS)S |
| Canonical SMILES | C(CSCC(CS)SCCS)S |
Introduction
Chemical Structure and Properties
Molecular Characteristics
2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol has the molecular formula C7H16S5 and a molecular weight of 260.53 g/mol . Registered with CAS number 131538-00-6, this compound is also known by several synonyms including 1,2-Bis[(2-mercaptoethyl)thio]-3-mercaptopropane, 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane, and 2,3-bis(2-sulfanylethylsulfanyl)propane-1-thiol .
The structural identifiers for this compound include:
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IUPAC Name: 2,3-bis(2-sulfanylethylsulfanyl)propane-1-thiol
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InChI: InChI=1S/C7H16S5/c8-1-3-11-6-7(5-10)12-4-2-9/h7-10H,1-6H2
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InChI Key: CEUQYYYUSUCFKP-UHFFFAOYSA-N
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Canonical SMILES: C(CSCC(CS)SCCS)S
The compound features a central carbon backbone with multiple thiol groups strategically positioned to maximize reactivity. This unique structure facilitates its participation in various chemical reactions and its ability to form coordination complexes, making it valuable in both organic synthesis and material science applications.
Physical and Chemical Properties
Understanding the physicochemical properties of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol is essential for predicting its behavior in different environments and applications. Table 1 summarizes these key properties.
Table 1: Physicochemical Properties of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol
The thiol groups in the compound are particularly reactive and can participate in the formation of disulfide bonds through oxidation reactions. Additionally, these groups can engage in various chemical transformations including oxidation, reduction, and substitution reactions, which contribute to the compound's versatility in chemical synthesis.
Synthesis Methods
Laboratory Synthesis Routes
Several synthetic routes have been developed for the preparation of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol. One established method involves the reaction between 2-mercaptoethanol and epichlorohydrin, followed by specific chemical transformations to yield the target compound .
A detailed synthesis procedure documented in the literature involves the following steps :
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Addition of 2-mercaptoethanol (2.16 mol) and water to a reaction flask, heating to 30°C
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Dropwise addition of 47% aqueous sodium hydroxide solution (1.08 mol) over 30 minutes
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Dropwise addition of epichlorohydrin (1.08 mol) over 3 hours, followed by 1 hour of aging
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Addition of 35% aqueous hydrochloric acid (4.32 mol) and purified thiourea solution (3.56 mol thiourea in water), refluxing at 110°C for 3 hours to form thiuronium chloride
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Cooling to 60°C, followed by addition of toluene and 25% aqueous ammonia (4.86 mol) for hydrolysis
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Acid washing and water washing of the resulting toluene solution, heating to 50°C, and decompression to remove toluene and water traces
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Filtration to obtain the final product with a typical yield of 87.7%
Alternative synthetic approaches utilize 1,3-bis((2-hydroxyethyl)sulfanyl)propan-2-ol and thiourea as starting materials, where an isothiourea salt is prepared and subsequently hydrolyzed to obtain the target compound .
Optimization of Synthesis Parameters
Research has shown that various parameters significantly influence the synthesis efficiency and product quality of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol. These include:
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The concentration of intermediate compounds
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The dropping time of epichlorohydrin (tECH)
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The reaction temperature (TECH)
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The concentration of sodium hydroxide (ωNaOH)
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The molar ratios of sodium hydroxide to epichlorohydrin (nNaOH:nECH)
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The molar ratios of 2-mercaptoethanol to epichlorohydrin (nβ-ME:nECH)
Under optimized conditions, studies have demonstrated that the liquid phase normalized content of key intermediates can reach up to 97.34%, resulting in a final product with a liquid phase normalized content of 94.08% and a chromaticity value of 15 .
Applications in Material Science
High-Refractive Index Polythiourethane Resins
One of the most significant applications of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol is in the synthesis of high-refractive index polythiourethane (PTU) resins . These resins are formed through thiol-isocyanate click reactions between the compound and suitable isocyanates, such as 1,3-bis(isocyanantomethyl)cyclohexane .
The resulting polythiourethane materials exhibit excellent thermal, optical, and mechanical properties, making them valuable in various industrial applications. Recent research has demonstrated that using specific tertiary amine catalysts, particularly N,N,N′,N′-tetramethyl-1,4-diaminobutane (TMDB), can significantly enhance the catalytic activity in these reactions compared to traditionally used dibutyltin dichloride (DBTC) .
Optical Applications
The high refractive index of polythiourethane resins synthesized using 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol makes them particularly suitable for optical applications, especially in the production of ophthalmic lenses. These materials offer several advantages:
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Superior light transmission properties
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High refractive index, allowing for thinner and lighter lenses
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Excellent optical clarity (light transmittance up to 87% at wavelengths 410–900 nm)
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Enhanced thermal stability (Tg = 102°C)
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Improved durability and resistance to environmental factors
These properties have established 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol as a key component in the formulation of high-performance optical materials where clarity, durability, and specific refractive properties are required.
Coatings and Adhesives
Beyond optical applications, 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol serves as an effective curing agent for epoxy resins in industrial coatings and adhesives. The compound's unique structure facilitates cross-linking during the curing process, which significantly enhances mechanical properties and curing efficiency of epoxy formulations.
The resulting materials demonstrate:
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Improved adhesion strength
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Enhanced durability
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Superior resistance to environmental factors
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Increased mechanical stability
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Optimized performance in demanding industrial environments
Research Developments and Catalysis
Curing Kinetics Studies
Recent scientific investigations have focused on understanding the curing kinetics of polyurethane systems using 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol. These studies aim to optimize the curing process and enhance the properties of the resulting materials for specific applications.
The Kissinger method has been employed to determine the apparent activation energy of curing reactions, providing valuable insights into reaction mechanisms and kinetics . This information is crucial for designing efficient curing protocols and predicting the performance characteristics of final materials.
Catalytic Systems
The selection of appropriate catalysts significantly impacts the reaction efficiency and product properties when working with 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol. Research has demonstrated that tertiary amine catalysts, particularly N,N,N′,N′-tetramethyl-1,4-diaminobutane (TMDB), exhibit higher catalytic activity than commonly used dibutyltin dichloride (DBTC) in thiol-isocyanate reactions .
These findings have important implications for industrial applications, as they suggest opportunities for:
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Reducing reaction times
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Lowering energy requirements
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Enhancing product quality
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Potentially replacing metal-based catalysts with more environmentally friendly alternatives
Proper industrial hygiene practices should be maintained when working with this compound, including the use of appropriate personal protective equipment, adequate ventilation, and proper disposal procedures to minimize environmental impact.
Comparison with Similar Compounds
2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol belongs to a class of compounds containing multiple thiol groups, known as polythiols. When compared to similar compounds such as 1,2-ethanedithiol and 1,3-propanedithiol, 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol exhibits unique structural features that enhance its reactivity and functional properties.
The compound's distinctive structure with multiple thiol groups attached to a central carbon backbone allows for greater reactivity and versatility in chemical reactions compared to simpler dithiols. This structural arrangement facilitates the formation of complex networks in polymer systems, contributing to the superior properties of resulting materials.
Related compounds identified in research include:
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3-((2-((3-((2-Mercaptoethyl)thio)propyl)thio)ethyl)thio)-1-propanethiol (Molecular Formula: C10H22S5)
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3,3'-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} (CAS: 170016-25-8, Molecular Formula: C10H22S7)
While these compounds share similar structural elements with 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol, they differ in the arrangement and number of thiol and sulfide groups, which influences their reactivity profiles and potential applications.
Future Research Directions
The versatility and unique properties of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol suggest several promising directions for future research:
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Development of more efficient and environmentally friendly synthesis methods to improve yield and reduce waste
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Exploration of new applications in emerging fields such as nanotechnology and biomedical materials
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Investigation of structure-property relationships to design derivatives with enhanced performance characteristics
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Optimization of catalytic systems for thiol-isocyanate click reactions to improve efficiency and sustainability
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Development of novel polythiourethane formulations with tailored properties for specialized applications
These research directions could significantly expand the utility and market potential of this versatile compound in coming years.
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